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Compound of Interest

Compound Name: Cobalt;lanthanum

Cat. No.: B15459713

Lanthanum cobalt oxide is a perovskite material that exhibits complex electronic behavior,
primarily due to the multiple possible spin states of the Co3* ion. At low temperatures, LaCoOs
is a non-magnetic insulator with Co3* ions in the low-spin (LS) state (tzg°e_g_°, S=0)[1][2]. As
the temperature increases, there is a gradual transition to a higher spin state, which can be an
intermediate-spin (IS) state (t2g°e_g_1, S=1) or a high-spin (HS) state (t2g*e_g_2, S=2)[1][2].
This spin-state transition significantly influences the electronic structure and, consequently, the
band gap of the material.

The band structure of LaCoOs is primarily determined by the Co 3d and O 2p orbitals. The
valence band is mainly of O 2p character with some contribution from Co 3d tzg orbitals, while
the conduction band is predominantly formed by Co 3d e_g_ orbitals. The energy difference
between the valence band maximum and the conduction band minimum constitutes the band
gap. LaCoOs is generally considered to be an indirect band gap semiconductor.

Quantitative Band Gap Data for Lanthanum Cobalt
Oxide

The reported band gap of LaCoOs varies depending on the synthesis method, material form
(nanoparticles, thin film, bulk), and the measurement technique employed. Doping with other
elements can also significantly alter the band gap. The following table summarizes a range of
reported band gap values for LaCoOs and its doped variants.
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. Synthesis Measurement/
Material . .
. Method/Materi  Calculation Band Gap (eV) Reference
Composition
al Form Method
, UV-Vis
Pure LaCoOs Nanoparticles 2.582 [3]
Spectroscopy
Fe-doped ] UV-Vis
Nanoparticles 1.755 [3]
LaCoOs Spectroscopy
Mn-doped ] UV-Vis
Nanoparticles 1.904 [3]
LaCoOs Spectroscopy
LSDA+U
Pure LaCoOs - ~0.5 [4]
(U=2.75 eV)

GGA+U (U=3.4 Agrees with
Pure LaCoOs - ) [5]
eV, J=0.49 eV) experiment

Optical ~0.1 (charge

Pure LaCoOs - [1]
Spectroscopy gap)
Electrical

Pure LaCoOs - o 0.2-0.6 [6]
Resistivity

Experimental Protocols for Band Gap Determination
UV-Visible Spectroscopy and Tauc Plot Analysis

UV-Visible (UV-Vis) absorption spectroscopy is a widely used technique to determine the
optical band gap of semiconductor materials. The method involves measuring the absorption of
light by the material as a function of wavelength.

Experimental Workflow:
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Figure 1: Workflow for determining the band gap using UV-Vis spectroscopy.
Detailed Protocol:

e Sample Preparation:

o Nanopatrticles: Disperse a small amount of the LaCoOs nanoparticle powder in a
transparent solvent like ethanol. Use an ultrasonic bath to ensure a uniform and stable
suspension. The concentration should be low enough to prevent excessive scattering.

o Thin Films: Deposit a thin film of LaCoOs onto a transparent substrate such as quartz or
glass using a suitable technique like pulsed laser deposition or sol-gel spin coating[3][7][8]

[9].
e UV-Vis Measurement:
o Turn on the UV-Vis spectrometer and allow the lamp to stabilize.

o Fill a cuvette with the pure solvent (for nanoparticles) or use a bare substrate (for thin
films) as a reference to record a baseline spectrum. This corrects for any absorption from
the solvent or substrate.

o Place the sample in the spectrometer and record the absorbance spectrum over a suitable
wavelength range (e.g., 200-800 nm).
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e Tauc Plot Analysis:

o The relationship between the absorption coefficient (a), photon energy (hv), and the band
gap (E_g_) is given by the Tauc equation: (ahv)*(1/n) = A(hv - E_g_)

o For an indirect band gap semiconductor like LaCoOs, n = 2. For a direct band gap, n =
1/2[10].

o Convert the measured wavelength (A) to photon energy (hv) using the equation: hv (eV) =
1240 / A (nm).

o The absorption coefficient (a) can be calculated from the absorbance (A) and the path
length (1) of the light through the sample using the Beer-Lambert law: a = 2.303 * A/ |. For
thin films, 'I' is the film thickness. For nanoparticle suspensions, 'I' is the cuvette width.

o Plot (ahv)’2 versus hv.

o lIdentify the linear portion of the plot and extrapolate it to the energy axis (where (ahv)2 =
0). The intercept on the energy axis gives the value of the indirect band gap (E_g_)[10].

Four-Probe Method

The four-probe method is a standard technique for measuring the electrical resistivity of a
semiconductor as a function of temperature. The band gap can then be determined from the
temperature dependence of the resistivity.

Experimental Workflow:

Click to download full resolution via product page

Figure 2: Workflow for determining the band gap using the four-probe method.
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Detailed Protocol:
e Sample Preparation:

o Prepare a dense pellet of LaCoOs by pressing the powder and sintering it at a high
temperature.

o Alternatively, use a LaCoOs thin film deposited on an insulating substrate.
e Measurement Setup:

o Mount the sample on the four-probe apparatus, ensuring good electrical contact between
the four collinear probes and the sample surface[11][12].

o Connect the two outer probes to a constant current source and the two inner probes to a
high-impedance voltmeter[11][12].

o Place the sample holder inside a furnace or cryostat to control the temperature. A
thermocouple should be placed close to the sample to accurately measure its
temperature.

o Data Acquisition:

o Apply a small, constant DC current through the outer probes. The current should be low
enough to avoid sample heating.

o Measure the voltage across the inner probes.

o Record the voltage and temperature as the sample is heated or cooled at a slow, steady
rate.

e Data Analysis:

o Calculate the resistivity (p) at each temperature using the formula: p = (V/1) * C, where V is
the measured voltage, | is the applied current, and C is a geometric correction factor that
depends on the probe spacing and sample dimensions.
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o The temperature dependence of resistivity for a semiconductor is given by: p = po *
exp(E_g/ 2k B T), where po is a pre-exponential factor, E_g_ is the band gap, k_B_ is the
Boltzmann constant, and T is the absolute temperature.

o Taking the natural logarithm of this equation gives: In(p) = In(po) + E_g/2k B T.
o Plot In(p) versus 1/T. The plot should be linear in the intrinsic region.
o The slope of this linear region is equal to E_g / 2k_B.

o The band gap can be calculated as: E_g =2 * k_B * slope.

Influence of Spin-State Transition on the Electronic
Structure

The spin-state transition in LaCoOs has a profound impact on its electronic band structure and
band gap. At low temperatures, in the low-spin state, LaCoOs is an insulator with a relatively
large band gap. As the temperature increases, the population of higher spin states (IS or HS)
grows. These higher spin states have different orbital occupancies and lead to a modification of
the electronic bands, generally resulting in a reduction of the band gap. At sufficiently high
temperatures, the material can even undergo an insulator-to-metal transition.

Valence Band (O 2p + Co t2g) | Large Band Gap | Conduction Band (Co eg) Increasing Temperature ——————————————————| Valence Band | Reduced Band Gap | Conduction Band
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Figure 3: Conceptual diagram of the effect of the spin-state transition on the band gap of
LaCoO:s.

This temperature-induced change in the electronic structure is a key feature of LaCoOs and is
crucial for its application in temperature-sensitive devices.

Conclusion

The band gap of lanthanum cobalt oxide is a complex property that is intrinsically linked to its
unique spin-state transitions and is highly sensitive to factors such as temperature, doping, and
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material preparation. This guide has provided a summary of reported band gap values, detailed
experimental protocols for its determination, and a conceptual framework for understanding the
interplay between its electronic structure and physical properties. For researchers and
professionals working with this versatile material, a thorough understanding and precise
measurement of the band gap are essential for designing and optimizing LaCoOs-based
technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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